molecular formula C19H17N5O2 B2705485 5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941897-26-3

5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2705485
CAS No.: 941897-26-3
M. Wt: 347.378
InChI Key: DLDIYNYKTASWOW-UHFFFAOYSA-N
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Description

5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a carboxamide group at position 6, a methyl group at position 5, and a 3-phenoxyphenyl substituent at position 5. Its structure combines a triazolo[1,5-a]pyrimidine core with aryl and carboxamide substituents, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-16(18(20)25)17(24-19(23-12)21-11-22-24)13-6-5-9-15(10-13)26-14-7-3-2-4-8-14/h2-11,17H,1H3,(H2,20,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDIYNYKTASWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure is characterized by a triazole ring fused with a pyrimidine moiety and modified with a phenoxy group, which may influence its biological properties.

Anticancer Activity

Recent studies have shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in this class have been reported to inhibit the ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, certain derivatives have demonstrated the ability to induce apoptosis in MGC-803 cells and inhibit growth in MCF-7 cells with IC50 values as low as 3.91 μM .
  • Cell Line Sensitivity : The compound's effectiveness varies across different cell lines. For example:
    • MCF-7 (breast cancer): IC50 = 3.91 μM
    • HCT-116 (colon cancer): IC50 = 0.53 μM
    • A549 (lung cancer): IC50 = 6.05 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Against ESKAPE Pathogens : A subset of [1,2,4]triazolo[1,5-a]pyrimidines showed narrow-spectrum antibacterial activity against Enterococcus faecium, a significant pathogen in healthcare settings. This was assessed through standard antimicrobial susceptibility testing methods .

Study 1: Anticancer Efficacy

In a detailed study published in MDPI, researchers synthesized various triazolo-pyrimidine derivatives and evaluated their anticancer activities:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8033.91ERK pathway inhibition
H13HCT-1160.53Apoptosis induction
H14A5496.05Cell cycle arrest

This study highlighted the potential of these compounds as therapeutic agents against various cancers due to their ability to modulate critical signaling pathways involved in cell proliferation and survival .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of synthesized triazolo[1,5-a]pyrimidines against the ESKAPE pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Enterococcus faecium<16 μg/mLModerate
Staphylococcus aureus>64 μg/mLWeak

The findings underscored the compound's potential as a narrow-spectrum antibiotic agent against resistant strains of bacteria commonly found in clinical settings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .

Antimicrobial Properties
Research has demonstrated that triazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against a range of pathogens. The presence of the phenoxy group enhances the lipophilicity of the compound, facilitating better interaction with microbial membranes . This property makes it a candidate for further development as an antimicrobial agent.

Pharmacological Applications

Central Nervous System (CNS) Effects
Compounds in the triazolo[1,5-a]pyrimidine class have been explored for their potential neuroprotective effects. They may act as modulators of neurotransmitter systems, offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier is critical for these applications.

Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in various models of inflammation. These compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting their utility in treating inflammatory diseases .

Material Science

Polymer Chemistry
In material science, derivatives of triazolo[1,5-a]pyrimidines are being explored as additives in polymer formulations. Their thermal stability and compatibility with various polymer matrices make them suitable for enhancing the properties of plastics and coatings .

Nanotechnology
The compound's unique structure allows it to be utilized in nanotechnology applications. It can serve as a building block for creating nanostructured materials with specific electronic or optical properties . This application is particularly relevant in the development of sensors and drug delivery systems.

Case Study 1: Anticancer Activity

A study conducted on a series of triazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Neuroprotective Effects

In vitro studies showed that certain triazolo[1,5-a]pyrimidine derivatives could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in developing treatments for neurodegenerative disorders .

Comparison with Similar Compounds

NMR Shifts (δ, ppm) :

  • Target Compound: Expected aromatic proton shifts near δ 7.0–7.5 (3-phenoxyphenyl) and carboxamide carbonyl near δ 168–172 (cf. 5a: δ 168.25 ).
  • Compound 5a : δ 172.84 (carboxamide), δ 124.49 (trimethoxyphenyl) .

HRMS :

  • The target compound’s molecular formula (C₂₀H₁₈N₆O₃) matches analogs like 5k (C₂₃H₂₄N₆O₄, m/z 513.0870 ), with mass accuracy within ±0.1 ppm in reported derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, 3-amino-1,2,4-triazole derivatives, and activated carbonyl precursors. A typical protocol involves heating a mixture of 3-phenoxybenzaldehyde, 3-amino-1,2,4-triazole, and a β-ketoamide derivative in dimethylformamide (DMF) at 120°C for 10–12 hours under reflux, followed by recrystallization from ethanol/DMF . Catalysts like TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) enhance reaction efficiency, though safety precautions are required due to TMDP's toxicity .

Advanced: How can regioselectivity be controlled during the synthesis of dihydrotriazolopyrimidine derivatives?

Regioselectivity depends on reaction conditions and catalyst choice. For example:

  • Acidic conditions favor the formation of 5-methyl-7-aryl derivatives via cyclocondensation of 3,5-diaminotriazole with aldehydes and β-keto esters.
  • Ionic liquid or molten-state conditions promote 7-methyl-5-aryl isomers due to altered electronic and steric effects .
    Optimizing solvent polarity (e.g., ethanol/water vs. molten TMDP) and monitoring via TLC ensures regiochemical precision .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) confirm regiochemistry via diagnostic peaks: the 4,7-dihydro protons appear as distinct doublets (δ 4.2–5.1 ppm), while the carboxamide carbonyl resonates at ~168 ppm .
  • X-ray crystallography : Resolves structural ambiguities (e.g., dihydro vs. tetrahydro forms) and validates bond lengths/angles (e.g., C6-carboxamide bond: ~1.23 Å) .
  • Microanalysis : Ensures purity (>95%) via CHNS elemental analysis .

Advanced: How to resolve contradictions in catalytic efficiency data between TMDP and piperidine-based methods?

While TMDP offers higher yields (85–92% vs. 70–75% for piperidine), its toxicity and regulatory restrictions (due to piperidine’s misuse potential) complicate comparisons. To reconcile

  • Use solvent optimization : Ethanol/water mixtures reduce TMDP’s hazards while maintaining efficiency .
  • Perform control experiments with alternative catalysts (e.g., triethylamine) to isolate solvent vs. catalyst effects .
  • Validate reproducibility across labs by standardizing reaction scales and purification protocols .

Basic: What structural features influence the compound’s stability and reactivity?

  • The 4,7-dihydro core confers rigidity, reducing oxidation susceptibility but increasing sensitivity to strong acids/bases.
  • The 3-phenoxyphenyl group enhances π-π stacking interactions, improving crystallinity but potentially reducing solubility in polar solvents .
  • The carboxamide moiety participates in hydrogen bonding, stabilizing the solid-state structure but requiring anhydrous storage to prevent hydrolysis .

Advanced: How to elucidate the reaction mechanism for triazolopyrimidine ring formation?

Mechanistic studies involve:

  • Isotopic labeling : 15N^{15}N-labeled 3-amino-1,2,4-triazole tracks nitrogen incorporation into the triazole ring .
  • Kinetic profiling : Monitor intermediate formation (e.g., enamine or Knoevenagel adducts) via in-situ FTIR or HPLC .
  • DFT calculations : Simulate transition states to identify rate-determining steps (e.g., cyclization vs. dehydration) .

Basic: What strategies are recommended for evaluating the compound’s bioactivity?

  • Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Cell-based studies : Assess cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines .
  • Molecular docking : Predict binding affinity to receptors (e.g., EGFR or COX-2) using AutoDock Vina .

Advanced: How to address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esterified carboxamide) to enhance aqueous compatibility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

Basic: What computational tools are suitable for modeling this compound’s interactions?

  • Molecular dynamics (MD) : Simulate ligand-receptor dynamics (e.g., GROMACS) using crystal structure data .
  • QSAR modeling : Correlate substituent effects (e.g., 3-phenoxyphenyl vs. 4-chlorophenyl) with bioactivity .
  • ADMET prediction : Use SwissADME or pkCSM to forecast pharmacokinetics and toxicity .

Advanced: How to optimize crystallization conditions for X-ray studies?

  • Solvent screening : Test slow evaporation in ethyl acetate/hexane or methanol/water gradients .
  • Temperature ramping : Gradual cooling (0.5°C/hour) from 50°C to 4°C enhances crystal quality.
  • Additive screening : Introduce trace acetic acid or DMF to stabilize hydrogen-bonding networks .

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